molecular formula C19H25N3O6S B2573659 N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-50-1

N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Katalognummer: B2573659
CAS-Nummer: 688053-50-1
Molekulargewicht: 423.48
InChI-Schlüssel: RDWCNCBLDCURAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a structurally complex heterocyclic compound featuring a [1,3]dioxolo[4,5-g]quinazolinone core modified with a sulfanylidene (C=S) group at position 6 and a ketone (C=O) at position 7. The dioxolo ring fused to the quinazoline scaffold contributes to its rigidity and electronic properties, while the sulfanylidene group may influence reactivity and binding affinity in biological systems.

Eigenschaften

CAS-Nummer

688053-50-1

Molekularformel

C19H25N3O6S

Molekulargewicht

423.48

IUPAC-Name

N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C19H25N3O6S/c1-25-17(26-2)10-20-16(23)6-4-3-5-7-22-18(24)12-8-14-15(28-11-27-14)9-13(12)21-19(22)29/h8-9,17H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,29)

InChI-Schlüssel

RDWCNCBLDCURAW-UHFFFAOYSA-N

SMILES

COC(CNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound belonging to the class of quinazoline derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This article summarizes its biological properties based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is C21H21N3O6SC_{21}H_{21}N_{3}O_{6}S, with a molecular weight of approximately 443.48 g/mol. The compound features several functional groups that contribute to its biological activity, including a quinazoline core and a sulfanylidene moiety.

Key Structural Features:

FeatureDescription
Molecular Weight443.48 g/mol
Molecular FormulaC21H21N3O6SC_{21}H_{21}N_{3}O_{6}S
Functional GroupsQuinazoline derivative, sulfanylidene, dioxole
LogP1.8976
Polar Surface Area84.613 Ų

Anticancer Properties

Research indicates that quinazoline derivatives, including the compound in focus, exhibit antiproliferative and antiangiogenic properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines:

  • Cytotoxicity: The compound shows cytotoxic effects against human carcinoma cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for related compounds range from 8.8 µM to over 40 µM, indicating significant potency in inhibiting cell proliferation .
  • Mechanism of Action: The proposed mechanism involves the inhibition of the VEGFR-2 tyrosine kinase receptor, which plays a critical role in angiogenesis. This inhibition leads to reduced tumor growth and metastasis .

Apoptotic Induction

Flow cytometry analyses have revealed that this class of compounds can induce apoptosis in cancer cells. For instance, certain derivatives have been shown to trigger apoptosis rates of up to 30% in MCF-7 cells through mechanisms involving DNA fragmentation and cell cycle arrest .

Study on Quinazoline Derivatives

A study published in Pharmaceutical Research evaluated various benzo[g]quinazoline derivatives for their biological activities. Among these compounds, several demonstrated significant anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Interaction Studies

Another research effort focused on the interaction of quinazoline derivatives with specific biological targets. Molecular docking studies indicated favorable interactions between these compounds and the ATP-binding site of VEGFR-2, providing insights into their potential as targeted therapies .

Summary of Findings

The biological activity of N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suggests that it could serve as a promising candidate for further development in cancer therapy. Its ability to inhibit key pathways involved in tumor growth and angiogenesis positions it as an important subject for future pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Key Functional Groups Molecular Formula* Molecular Weight*
Target Compound: N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide [1,3]dioxoloquinazolinone Sulfanylidene (C=S), ketone (C=O), dimethoxyethyl, amide C₂₅H₃₂N₃O₇S 542.6 g/mol
5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline () Triazoloquinazoline Chloro (Cl), methylsulfanyl (SCH₃) C₁₂H₁₀ClN₅S 299.8 g/mol
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide () [1,3]dioxoloquinazolinone Dimethoxyphenethyl, methoxyethylcarbamoyl, thioether C₃₀H₃₈N₄O₈S 614.7 g/mol

*Molecular formulas and weights for the target compound are estimated based on structural analysis; others are derived from evidence.

Key Observations:

Core Heterocycle: The target compound and ’s derivative share the [1,3]dioxolo[4,5-g]quinazolinone core, which imparts planar rigidity and electronic stability.

Substituent Effects :

  • The dimethoxyethyl group in the target compound improves hydrophilicity compared to ’s lipophilic dimethoxyphenethyl substituent. This difference may influence membrane permeability in biological systems.
  • ’s chloro and methylsulfanyl groups enhance halogen bonding and hydrophobic interactions, respectively, but lack the amide linkage critical for hydrogen bonding in the target compound .

Spectral Properties: 1H-NMR: ’s triazoloquinazoline shows aromatic protons at δ 7.34–8.15 and methyl groups at δ 3.12–3.72. The target compound’s dimethoxyethyl group would exhibit characteristic OCH₃ signals near δ 3.3–3.5, while the sulfanylidene may deshield adjacent protons . Mass Spectrometry: ’s derivative has a base peak at m/z 264 (M⁺), whereas the target compound’s higher molecular weight (~542 g/mol) would yield a distinct fragmentation pattern dominated by the dioxoloquinazolinone core .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.